molecular formula C24H15BrClFN4O B11206443 6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11206443
M. Wt: 509.8 g/mol
InChI Key: OKECUSKUGHXLAD-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The unique structure of this compound, featuring a combination of bromophenyl, chlorophenyl, and fluorophenyl groups, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process:

    Formation of the Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes.

    Introduction of Bromophenyl, Chlorophenyl, and Fluorophenyl Groups: These groups are introduced through substitution reactions using corresponding halogenated aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are often employed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Recycling: Implementing methods to recycle expensive catalysts, such as palladium, to reduce costs.

    Green Chemistry Principles: Adopting environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, halogenated aromatic compounds

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives

    Reduction Products: Reduced forms of the compound with hydrogenated aromatic rings

    Substitution Products: Compounds with substituted functional groups on the aromatic rings

Scientific Research Applications

6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves:

    Molecular Targets: The compound interacts with specific proteins and enzymes, such as kinases and receptors, involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation. For example, it may inhibit the NF-kB pathway, reducing inflammation and promoting cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of bromophenyl, chlorophenyl, and fluorophenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H15BrClFN4O

Molecular Weight

509.8 g/mol

IUPAC Name

9-(4-bromophenyl)-4-chloro-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H15BrClFN4O/c25-14-7-5-13(6-8-14)23-20-21(17-11-15(26)9-10-19(17)32-23)30-24-28-12-29-31(24)22(20)16-3-1-2-4-18(16)27/h1-12,22-23H,(H,28,29,30)

InChI Key

OKECUSKUGHXLAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Br)NC6=NC=NN26)F

Origin of Product

United States

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